molecular formula C19H25N3OS B2894978 3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1797751-19-9

3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No.: B2894978
CAS No.: 1797751-19-9
M. Wt: 343.49
InChI Key: FDXPJHVJHZYVCN-UHFFFAOYSA-N
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Description

3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a cyclooctyl group, a cyclopropyl group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamide derivatives are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions may include stirring without solvent at room temperature or using a steam bath at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes or interfere with DNA synthesis . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to the presence of both cyclooctyl and cyclopropyl groups, which can impart distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Properties

IUPAC Name

3-cyano-N-cyclooctyl-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-24-19-16(12-20)15(11-17(22-19)13-9-10-13)18(23)21-14-7-5-3-2-4-6-8-14/h11,13-14H,2-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPJHVJHZYVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3CCCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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